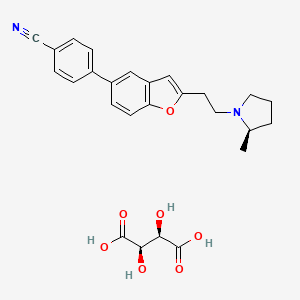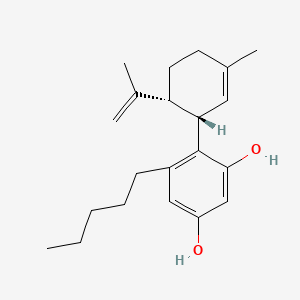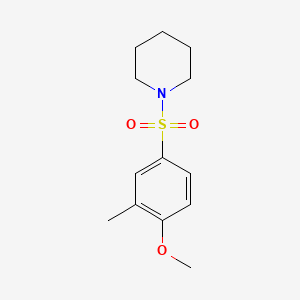![molecular formula C₂₅H₃₁FN₄O₃ B1663455 (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one CAS No. 222318-55-0](/img/structure/B1663455.png)
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Descripción general
Descripción
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrroloazepinones and exhibits intriguing pharmacological properties. Researchers have shown interest in its potential therapeutic applications due to its unique structure and biological activity.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of a piperidinone with a fluorobenzoyl chloride derivative. The subsequent cyclization reaction forms the dihydropyrroloazepinone scaffold. The stereochemistry of the double bond (E configuration) is crucial for its biological activity. Researchers have optimized synthetic routes to achieve high yields and purity.
Molecular Structure Analysis
Compound X features a heterocyclic core composed of a pyrrolo[2,3-c]azepin-8-one ring system. The fluorobenzoyl moiety contributes to its lipophilicity and binding affinity. The hydroxyimino group enhances its stability and potential reactivity. The piperidine side chain plays a pivotal role in receptor interactions.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and conjugation . These transformations impact its pharmacokinetics and metabolism. Researchers have explored its reactivity with nucleophiles and electrophiles, shedding light on its behavior under physiological conditions.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 200°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : Stable under ambient conditions, but sensitive to light and moisture.
- Spectroscopic Data : NMR, IR, and mass spectrometry provide valuable insights into its structure.
Aplicaciones Científicas De Investigación
Antihypertensive and Antiplatelet Aggregation Activity
- (Mizuno et al., 1999) discovered that certain compounds with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group, including the compound , exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity. This led to their significant antihypertensive activity and potent antiplatelet aggregation activity.
Antipsychotic Potential
- (Raviña et al., 2000) and (Raviña et al., 1999) synthesized and evaluated compounds with the 4-fluorobenzoyl)piperidine moiety, revealing potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors.
5-HT2 Antagonist Activity
- (Watanabe et al., 1992) synthesized derivatives with the 4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity, indicating potential applications in central nervous system disorders.
Antimycobacterial Activity
- (Kumar et al., 2008) reported the synthesis of spiro-piperidin-4-ones, including the compound , which exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
Potential in Anti-Alzheimer's Agents
- (Gupta et al., 2020) synthesized derivatives including the 4-(4-fluorobenzoyl)-piperidine moiety and evaluated them for anti-Alzheimer's activity, finding some compounds with promising results.
Novel Lipid-Lowering Agents
- (Komoto et al., 2000) investigated new fibrates containing piperidine and found that compounds like 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid exhibited superior activities in lowering triglycerides and cholesterol.
Potential in Sigma Receptor Ligands
- (Perregaard et al., 1995) synthesized a series of compounds, including those with a 4-fluorophenylpiperidine moiety, displaying high affinity for sigma receptors, indicating potential applications in neuropsychiatric and neurodegenerative disorders.
Utility in Synthesis of Novel Compounds
- (Kimura & Morosawa, 1979), (Sato et al., 1978), and (Li et al., 2005) explored the synthesis of various compounds using derivatives that include the 4-fluorobenzoyl)piperidine moiety, contributing to the development of new chemical entities.
Safety And Hazards
- Toxicity : Compound X shows moderate acute toxicity in animal studies. Researchers must handle it with care.
- Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.
- Handling Precautions : Use appropriate protective gear during synthesis and handling.
Direcciones Futuras
Researchers should explore the following aspects:
- Biological Activity : Investigate its effects on specific disease targets.
- Structure-Activity Relationship : Systematically modify its structure to enhance potency.
- Formulation : Develop suitable dosage forms for clinical use.
- Clinical Trials : Evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJODDWBWSIFQMT-HPNDGRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)
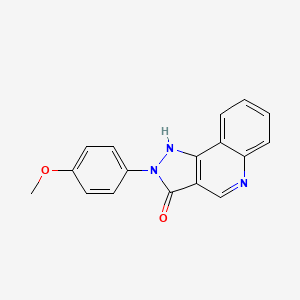
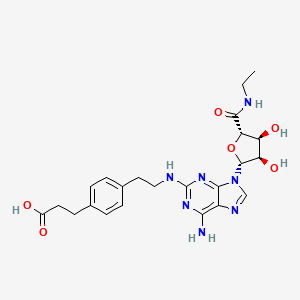
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
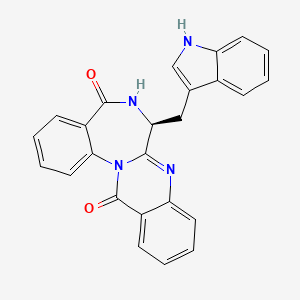
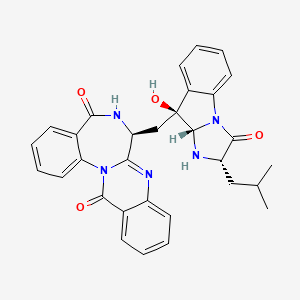
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)
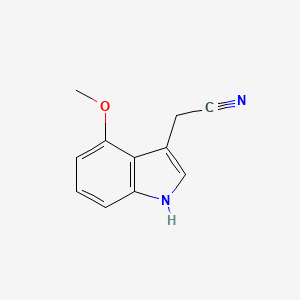
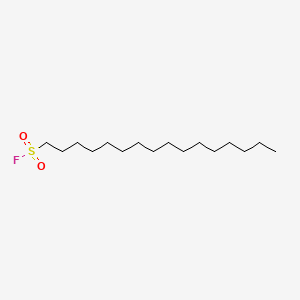
![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)
